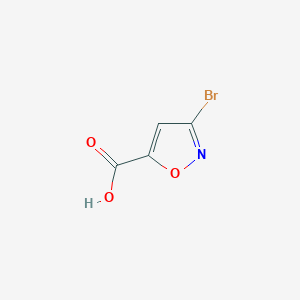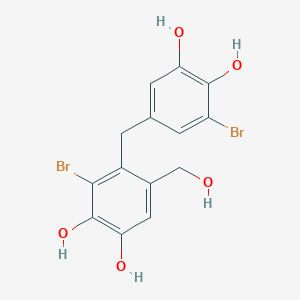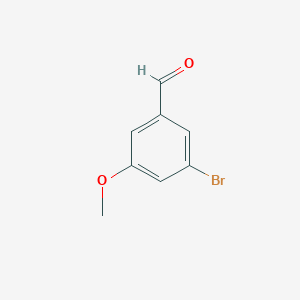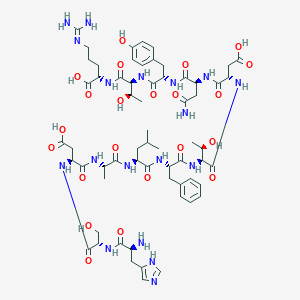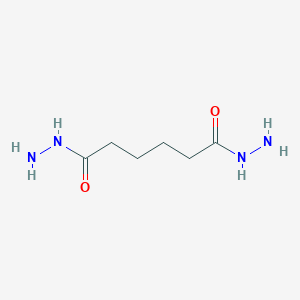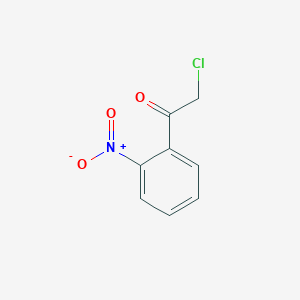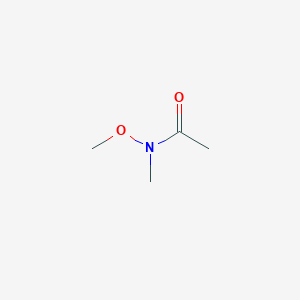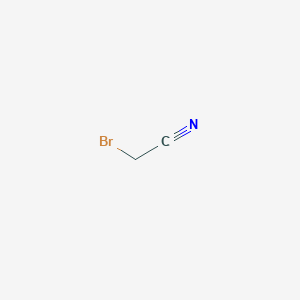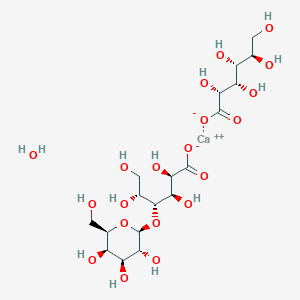
Acetato de calcio
Descripción general
Descripción
El acetato de calcio es un compuesto químico que es la sal de calcio del ácido acético. Se representa mediante la fórmula química ( \text{C}4\text{H}_6\text{CaO}_4 )Aparece como un sólido blanco, higroscópico y se utiliza ampliamente en diversas aplicaciones industriales y médicas {_svg_1} .
Mecanismo De Acción
El acetato de calcio actúa principalmente como fijador de fosfato. Funciona al unirse con el fosfato de los alimentos consumidos, formando fosfato de calcio insoluble, que luego se excreta del cuerpo sin ser absorbido. Este mecanismo es particularmente beneficioso para los pacientes con enfermedad renal en etapa terminal para prevenir niveles elevados de fosfato .
Aplicaciones Científicas De Investigación
El acetato de calcio tiene una amplia gama de aplicaciones en la investigación científica:
Medicina: Se utiliza como fijador de fosfato en pacientes con enfermedad renal para controlar los niveles de fosfato en la sangre
Industria Alimentaria: El this compound se utiliza como aditivo alimentario, estabilizador, amortiguador y secuestrante, particularmente en productos de confitería.
Aplicaciones Ambientales: Se emplea en procesos de tratamiento de aguas residuales como coagulante y precipitante para eliminar contaminantes.
Aplicaciones Industriales: El this compound se utiliza en la producción de resinas, impresión y teñido de textiles.
Análisis Bioquímico
Biochemical Properties
Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . Calcium acetate binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .
Cellular Effects
Calcium acetate influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .
Molecular Mechanism
At the molecular level, calcium acetate exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium acetate can change over time. For instance, a study found that calcium acetate effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .
Metabolic Pathways
Calcium acetate is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .
Transport and Distribution
Calcium acetate is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .
Métodos De Preparación
El acetato de calcio se puede sintetizar mediante varios métodos:
-
Síntesis de Laboratorio: : Un método común implica hacer reaccionar carbonato de calcio (que se encuentra en cáscaras de huevo, piedra caliza o mármol) con ácido acético. La reacción es la siguiente: [ \text{CaCO}3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternativamente, se puede utilizar hidróxido de calcio: [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]
-
Producción Industrial: : Industrialmente, el this compound se produce haciendo reaccionar ácido acético con carbonato de calcio o hidróxido de calcio en condiciones controladas. El proceso implica filtración primaria, decoloración, filtración fina y secado para obtener el producto final {_svg_3} .
Análisis De Reacciones Químicas
El acetato de calcio experimenta diversas reacciones químicas:
-
Descomposición: : Cuando se calienta, el this compound se descompone para formar carbonato de calcio y ácido acético. [ \text{Ca}(\text{CH}3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]
-
Reacción con Fosfatos: : En presencia de iones fosfato, el this compound forma fosfato de calcio insoluble, que se excreta del cuerpo. Esta reacción es particularmente útil en aplicaciones médicas para tratar la hiperfosfatemia {_svg_5}.
-
Reacción con Dióxido de Carbono: : El this compound puede reaccionar con dióxido de carbono para formar carbonato de calcio y ácido acético, lo cual es útil en aplicaciones ambientales .
Comparación Con Compuestos Similares
El acetato de calcio a menudo se compara con otras sales de calcio como el carbonato de calcio y el citrato de calcio:
Carbonato de Calcio: Tanto el this compound como el carbonato de calcio se utilizan para controlar los niveles de fosfato en pacientes con enfermedad renal.
Citrato de Calcio: El citrato de calcio es otro suplemento de calcio que el cuerpo absorbe más fácilmente en comparación con el carbonato de calcio.
Compuestos similares incluyen:
- Carbonato de calcio
- Citrato de calcio
- Lactato de calcio
- Gluconato de calcio
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, pero el this compound destaca por su eficacia en aplicaciones médicas e industriales.
Propiedades
Número CAS |
114460-21-8 |
|---|---|
Fórmula molecular |
C4H6CaO4 |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
calcium;diacetate |
InChI |
InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clave InChI |
VSGNNIFQASZAOI-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Color/Form |
COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |
Densidad |
1.50 kg/l 1.5 g/cm³ |
melting_point |
160 °C 160 °C (decomposition to acetone) |
| 62-54-4 | |
Descripción física |
DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |
Vida útil |
VERY HYGROSCOPIC ... |
Solubilidad |
37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |
Sinónimos |
Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?
A1: Calcium acetate effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].
Q2: How does calcium acetate compare to calcium carbonate as a phosphate binder?
A2: Research indicates that calcium acetate might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using calcium acetate [, , , , , ].
Q3: Are there any concerns regarding the long-term use of calcium acetate in hemodialysis patients?
A3: While effective, long-term use of calcium acetate has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].
Q4: Does the timing of calcium acetate administration impact its phosphate binding efficacy?
A4: Yes, studies suggest that taking calcium acetate with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].
Q5: Has calcium acetate demonstrated any additional benefits beyond phosphorus control in CKD patients?
A5: Some studies suggest that calcium acetate might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].
Q6: What is the molecular formula and weight of calcium acetate?
A6: The anhydrous form of calcium acetate has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].
Q7: How does the hydration state of calcium acetate affect its properties?
A7: Calcium acetate exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].
Q8: Can calcium acetate be synthesized from waste materials?
A8: Yes, researchers have successfully synthesized calcium acetate from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].
Q9: How does calcium acetate affect cement properties?
A9: Calcium acetate can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].
Q10: Can calcium acetate be used as a CO2 sorbent?
A10: Research suggests that calcium acetate exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].
Q11: How does calcium acetate contribute to the de-icing performance of road salt alternatives?
A11: Calcium acetate serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].
Q12: How does the de-icing capacity of calcium acetate compare to sodium chloride?
A12: While calcium acetate is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].
Q13: Does calcium acetate impact the taste of rye bread?
A13: While acetate contributes to the desirable taste of rye bread, high concentrations of calcium acetate can negatively impact bread volume due to its effect on yeast CO2 production [].
Q14: Can calcium acetate be used to improve the shelf life of cut flowers?
A14: Studies indicate that calcium acetate can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].
Q15: How is calcium acetate utilized in the food industry?
A15: Calcium acetate is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].
Q16: What are potential future research areas for calcium acetate?
A16: Future research could explore:* Optimizing calcium acetate formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

